molecular formula C12H24 B14409531 Cyclohexane, methylpentyl- CAS No. 82162-03-6

Cyclohexane, methylpentyl-

Cat. No.: B14409531
CAS No.: 82162-03-6
M. Wt: 168.32 g/mol
InChI Key: FCDFKIUSJACNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, methylpentyl- is an organic compound with the molecular formula C12H24. It is a cycloalkane, meaning it consists of a ring of carbon atoms. This compound is also known as (1-methylpentyl)cyclohexane and has a molecular weight of 168.324 g/mol . Cyclohexane, methylpentyl- is a colorless liquid with a faint odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, methylpentyl- can be synthesized through the hydrogenation of benzene in the presence of a catalyst such as Raney nickel . This process involves the addition of hydrogen to benzene, resulting in the formation of cyclohexane. The methylpentyl group can then be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with methylpentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

On an industrial scale, cyclohexane is produced by the hydrogenation of benzene. The methylpentyl group is introduced through alkylation reactions. The process involves high-pressure hydrogenation and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, methylpentyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone and cyclohexanol.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Cyclohexanone and cyclohexanol.

    Reduction: Various cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, methylpentyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexane, methylpentyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. In substitution reactions, it undergoes nucleophilic or electrophilic substitution, where hydrogen atoms are replaced by other atoms or groups .

Comparison with Similar Compounds

Cyclohexane, methylpentyl- can be compared with other similar compounds such as:

    Cyclohexane: A simpler cycloalkane with the formula C6H12.

    Methylcyclohexane: A monosubstituted cyclohexane with the formula C7H14.

    Cyclopentane: A cycloalkane with a five-membered ring and the formula C5H10.

Uniqueness

Cyclohexane, methylpentyl- is unique due to its specific structure, which includes a cyclohexane ring with a methylpentyl substituent. This structure imparts distinct chemical and physical properties, making it useful in various applications .

Properties

CAS No.

82162-03-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1-methyl-1-pentylcyclohexane

InChI

InChI=1S/C12H24/c1-3-4-6-9-12(2)10-7-5-8-11-12/h3-11H2,1-2H3

InChI Key

FCDFKIUSJACNAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCCC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.